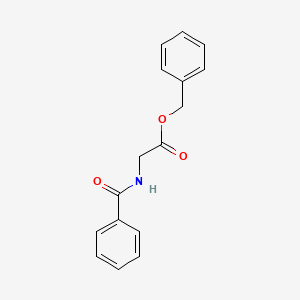
Benzyl benzoylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzoylglycinate is a chemical compound that belongs to the class of glycine derivatives. It is an ester formed from benzyl alcohol and benzoylglycine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl benzoylglycinate can be synthesized through the reaction of benzyl alcohol with benzoylglycine. One common method involves the use of benzoyl chloride and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified with benzyl alcohol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzyl benzoylglycinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines from this compound.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoylglycine, while reduction can produce benzylamine derivatives.
Scientific Research Applications
Benzyl benzoylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of benzyl benzoylglycinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzoylglycine: A related compound with similar chemical structure and properties.
Benzyl benzoate: Another ester with applications in medicine and industry.
Benzylpenicillin: A penicillin derivative with antibacterial properties .
Uniqueness
Benzyl benzoylglycinate is unique due to its specific combination of benzyl and benzoylglycine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
benzyl 2-benzamidoacetate |
InChI |
InChI=1S/C16H15NO3/c18-15(20-12-13-7-3-1-4-8-13)11-17-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |
InChI Key |
FQPGCALRZJRQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















